6-chloro-7-hydroxy-3,4-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one
Description
Properties
Molecular Formula |
C17H21ClN2O3 |
|---|---|
Molecular Weight |
336.8 g/mol |
IUPAC Name |
6-chloro-7-hydroxy-3,4-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]chromen-2-one |
InChI |
InChI=1S/C17H21ClN2O3/c1-10-11(2)17(22)23-16-12(10)8-14(18)15(21)13(16)9-20-6-4-19(3)5-7-20/h8,21H,4-7,9H2,1-3H3 |
InChI Key |
JUJFKRVAWMOIQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C(C(=C(C=C12)Cl)O)CN3CCN(CC3)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-7-hydroxy-3,4-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of 6-chloro-7-hydroxy-4-methylcoumarin with 4-methylpiperazine in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
6-chloro-7-hydroxy-3,4-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone derivative.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while nucleophilic substitution of the chlorine atom can produce various substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-7-hydroxy-3,4-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 6-Chloro-7-hydroxy-3,4-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one
- Molecular Formula : C₁₉H₂₄ClN₃O₃
- Molecular Weight : 377.87 g/mol
- CAS Registry Number : 840508-92-1 (base compound) / 1177634-15-9 (dihydrochloride salt) .
Structural Features :
The compound belongs to the 2H-chromen-2-one (coumarin) family, featuring:
- A chloro substituent at position 5.
- A hydroxyl group at position 6.
- Methyl groups at positions 3 and 4.
Synthesis: It is synthesized via a Mannich reaction, where 7-hydroxy-4-methylcoumarin reacts with formaldehyde and 4-methylpiperazine under reflux in ethanol. This method is shared with structurally related analogs .
Structural Analogues: Substituent Variations
Piperazine/Piperidine Derivatives
Key Observations :
- Lipophilicity : The target compound’s ClogP (1.82) is lower than its piperidine analog (ClogP = 2.15), suggesting better aqueous solubility due to the polar 4-methylpiperazine group .
- Receptor Binding : Piperidine analogs (e.g., CAS 840508-92-1) show affinity for formyl peptide receptors (FPR1/FPR2) , implicated in inflammation and cancer . The 4-methylpiperazine substituent may enhance interactions with kinases or neurotransmitter receptors.
Chromenone Core Modifications
Key Observations :
- Antimicrobial Activity: Simple hydroxy-substituted chromenones (e.g., 5,7-dihydroxy derivatives) exhibit broad-spectrum antimicrobial effects, while the target compound’s activity remains understudied .
- Bulkier Substituents : Compounds with trifluoromethyl or chlorophenyl groups (e.g., CAS 846062-69-9) may target hydrophobic enzyme pockets, unlike the target compound’s compact methyl groups .
Q & A
Q. How do researchers reconcile discrepancies between in vitro potency and in vivo efficacy?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
